molecular formula C10H18O4 B3148906 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid CAS No. 660423-00-7

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid

Cat. No.: B3148906
CAS No.: 660423-00-7
M. Wt: 202.25 g/mol
InChI Key: HJPDRTSDGCUAIO-UHFFFAOYSA-N
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Description

“4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid” is a chemical compound with the molecular formula C8H16O3 . It is structurally related to 4-tert Butylbenzoic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 248.8±23.0 °C and a predicted density of 0.991±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • 4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid has been used in the synthesis of novel thiadiazolotriazin-4-ones with mosquito-larvicidal and antibacterial properties (Castelino et al., 2014).
  • It is also a precursor in the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of the drug sitagliptin (Zhang Xingxian, 2012).

Use in Synthesis of Bioactive Compounds

  • The compound plays a role in the synthesis of bioactive triazinone derivatives with antimicrobial and larvicidal activities (Kumara et al., 2015).
  • It is also involved in microwave-assisted synthesis of 4-oxo-2-butenoic acids, useful as biologically active species (Uguen et al., 2021).

Chemical and Structural Studies

  • This compound has been used in molecular docking, vibrational, structural, electronic, and optical studies of related compounds, providing insights into their reactivity and potential for pharmaceutical applications (Vanasundari et al., 2018).

Applications in Organic Synthesis

  • The compound is an intermediate in the synthesis of various organic compounds, like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (Fox & Ley, 2003).
  • It is also involved in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor (Morokuma et al., 2008).

Other Applications

  • The compound is used in the study of superoxide-mediated oxygenation of tryptophan analogues, indicating its relevance in biochemical research (Itakura et al., 1994).
  • It has a role in the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting its importance in medicinal chemistry (Maftei et al., 2013).

Future Directions

The future directions for the study of “4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid” could include further investigation into its synthesis, structural analysis, chemical reactivity, and potential applications .

Biochemical Analysis

Biochemical Properties

4-(Tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s ability to modulate the redox state of the cellular environment, thereby affecting the activity of these enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . The compound can alter gene expression patterns, leading to changes in the levels of key regulatory proteins. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . The compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve metabolic efficiency . At higher doses, it may exhibit toxic effects, including oxidative damage and apoptosis. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their activity and the overall metabolic flux . The compound can also affect the levels of key metabolites, such as reactive oxygen species and glutathione, thereby modulating the cellular redox state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the mitochondria and endoplasmic reticulum, where it can modulate oxidative stress responses and protein folding . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Properties

IUPAC Name

3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)14-8(13)10(4,5)6-7(11)12/h6H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDRTSDGCUAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660423-00-7
Record name 4-(TERT-BUTOXY)-3,3-DIMETHYL-4-OXOBUTANOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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